molecular formula C18H26N2O6 B14498050 O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine CAS No. 63013-70-7

O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine

Cat. No.: B14498050
CAS No.: 63013-70-7
M. Wt: 366.4 g/mol
InChI Key: SFYGGSVETXLBED-JSGCOSHPSA-N
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Description

O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine: is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a serine-alanine dipeptide structure. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine typically involves the protection of the amino and hydroxyl groups of serine and alanine, followed by coupling reactions to form the dipeptide. The benzyl group is introduced to protect the hydroxyl group of serine, while the Boc group protects the amino group. The coupling reaction is usually carried out using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.

    Reduction: The Boc group can be removed under reductive conditions to yield the free amine.

    Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Free amine.

    Substitution: Alkylated serine derivatives.

Scientific Research Applications

Chemistry: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is widely used in peptide synthesis as a protected dipeptide building block. It facilitates the construction of longer peptide chains with high specificity and yield.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of peptides in biological systems.

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. It helps in the development of therapeutic agents targeting specific proteins or enzymes.

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It ensures the efficient and cost-effective synthesis of high-purity peptides.

Mechanism of Action

The mechanism of action of O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

  • O-Benzyl-N-(tert-butoxycarbonyl)-L-serine
  • N-(tert-Butoxycarbonyl)-L-alanine
  • O-Benzyl-L-serine

Comparison:

  • O-Benzyl-N-(tert-butoxycarbonyl)-L-serine: Similar in structure but lacks the alanine residue, making it less versatile in peptide synthesis.
  • N-(tert-Butoxycarbonyl)-L-alanine: Lacks the benzyl-protected serine, limiting its use in synthesizing serine-containing peptides.
  • O-Benzyl-L-serine: Lacks the Boc protection, making it more reactive and less suitable for controlled peptide synthesis.

Uniqueness: O-Benzyl-N-(tert-butoxycarbonyl)-L-seryl-L-alanine is unique due to its dual protection of both the amino and hydroxyl groups, allowing for precise and controlled peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and proteins.

Properties

CAS No.

63013-70-7

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C18H26N2O6/c1-12(16(22)23)19-15(21)14(20-17(24)26-18(2,3)4)11-25-10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,19,21)(H,20,24)(H,22,23)/t12-,14-/m0/s1

InChI Key

SFYGGSVETXLBED-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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